1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol

Description

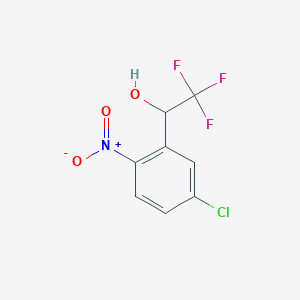

1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₈H₅ClF₃NO₃ and a molecular weight of 255.5 g/mol. The compound features a benzene ring substituted with a chlorine atom at the 5-position and a nitro (-NO₂) group at the 2-position, attached to a 2,2,2-trifluoroethanol moiety.

Its nitro group makes it a candidate for reductive amination or further derivatization into bioactive molecules, such as kinase inhibitors, as inferred from related trifluoroethanol derivatives used in pharmaceutical synthesis .

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClF3NO3 |

|---|---|

Molecular Weight |

255.58 g/mol |

IUPAC Name |

1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C8H5ClF3NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H |

InChI Key |

ZQICUXIZGLPNTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The reaction proceeds via nucleophilic addition of the trifluoromethyl group to the aldehyde carbonyl, facilitated by anhydrous sodium acetate in dimethylformamide (DMF). The mechanism likely involves in situ generation of the trifluoromethide ion (CF₃⁻), which attacks the electrophilic aldehyde carbon, followed by acidic workup to protonate the intermediate alkoxide.

Experimental Procedure

Step 1: Substrate Preparation

5-Chloro-2-nitrobenzaldehyde (1.85 g, 10 mmol) is dissolved in DMF (20 mL) and cooled to 0°C. TMSCF₃ (2.0 M in THF, 15 mmol) is added dropwise, followed by anhydrous sodium acetate (1.64 g, 20 mmol). The mixture is stirred at room temperature for 1 hour.

Step 2: Acidic Quenching

Hydrochloric acid (10% v/v, 4 mL) is added to hydrolyze the silyl ether intermediate. The solution is extracted with ethyl acetate (3 × 20 mL), washed with brine, and dried over MgSO₄.

Step 3: Purification

The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 50:1) to yield the title compound as a yellow oil (2.42 g, 95%).

Table 1: Reaction Parameters and Outcomes

| Parameter | Value/Detail |

|---|---|

| Starting Material | 5-Chloro-2-nitrobenzaldehyde |

| Trifluoromethyl Source | TMSCF₃ (1.5 equiv) |

| Base | Sodium Acetate (2.0 equiv) |

| Solvent | DMF |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 1 hour |

| Workup | 10% HCl, EtOAc extraction |

| Yield | 95% |

Mechanistic Insights and Optimization

Role of Sodium Acetate

Sodium acetate acts as a mild base, deprotonating TMSCF₃ to generate the reactive trifluoromethide ion. This avoids the need for strong bases like KHMDS, simplifying the reaction setup.

Solvent and Temperature Effects

DMF polar aprotic solvent stabilizes the ionic intermediates, while the initial cooling (0°C) prevents exothermic side reactions. Subsequent stirring at room temperature ensures complete conversion without thermal degradation.

Alternative Trifluoromethylation Reagents

While TMSCF₃ is optimal here, other reagents like CF₃Br or CF₃I require transition-metal catalysts (e.g., CuI), which introduce complexity and cost. The current method’s catalyst-free nature enhances scalability.

Comparative Analysis with Related Syntheses

Analogous Trifluoroethanol Derivatives

Patent literature describes similar strategies for 1-aryl-2,2,2-trifluoroethanones, where trifluoroacetic anhydride is reduced to trifluoroethanol derivatives. However, these methods involve multi-step sequences, whereas the direct aldehyde trifluoromethylation achieves the target in one step .

Chemical Reactions Analysis

1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amine group using reagents like hydrogen gas and palladium on carbon.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles.

Scientific Research Applications

Pharmaceutical Development

1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol has potential applications in pharmaceutical chemistry. The nitro group can be reduced to form amines, which are valuable intermediates in drug synthesis. For instance, compounds derived from this structure may exhibit antimicrobial or anti-inflammatory properties due to their ability to interact with biological targets.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group enhances lipophilicity and metabolic stability of derivatives, making it suitable for designing new materials or pharmaceuticals. The compound can undergo various transformations such as:

- Reduction : Converting the nitro group to an amine.

- Substitution : The chloro group can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.

These reactions are significant for creating complex molecules used in medicinal chemistry.

Material Science

The unique properties of this compound make it an interesting candidate for developing new materials. Its trifluoromethyl group can impart desirable characteristics such as increased thermal stability and resistance to solvents. Research into polymer composites incorporating this compound may lead to advancements in coatings or high-performance materials.

Case Study 1: Synthesis of Antimicrobial Agents

In a study focusing on the synthesis of novel antimicrobial agents, researchers utilized this compound as a key intermediate. The reduction of the nitro group led to the formation of several amine derivatives that demonstrated significant antibacterial activity against Gram-positive bacteria. This highlights the compound's potential in developing new antibiotics.

Case Study 2: Development of Fluorinated Polymers

Another research effort explored the incorporation of trifluoromethylated compounds into polymer matrices. By using this compound as a precursor, scientists synthesized fluorinated polymers that exhibited enhanced chemical resistance and thermal stability compared to traditional polymers. These findings suggest potential applications in protective coatings and advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways and molecular interactions. The presence of functional groups such as nitro, chloro, and trifluoromethyl allows it to participate in diverse chemical reactions, thereby modulating its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol can be contextualized against related trifluoroethanol derivatives. Below is a comparative analysis:

Structural and Functional Comparison

Key Differences and Implications

Substituent Position and Electronic Effects: The 5-chloro-2-nitro substitution pattern on the benzene ring (target compound) creates a meta-directing electronic environment, contrasting with the 4-chloro-3-nitro isomer, which may exhibit altered reactivity in electrophilic substitution .

Heterocyclic vs. Benzene Systems :

- Pyridine derivatives (e.g., 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol) introduce nitrogen into the aromatic system, improving solubility and enabling coordination to metal catalysts or biological targets .

Halogen Substituents :

- Bromine in 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine in the target compound may limit such reactivity but reduce molecular weight .

Applications in Medicinal Chemistry: The nitro group in the target compound can be reduced to an amine for incorporation into heterocycles (e.g., benzimidazoles), a strategy employed in kinase inhibitor development . Trifluoroethanol moieties are frequently utilized to enhance metabolic stability and lipophilicity in drug candidates .

Research Findings and Data

Physicochemical Properties

While specific data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence, extrapolations from analogs suggest:

- Solubility : Likely low water solubility due to the trifluoromethyl and nitro groups; enhanced in polar aprotic solvents (e.g., DMSO, DMF).

- Acidity : The hydroxyl proton is highly acidic (pKa ~12–14) due to electron-withdrawing substituents, facilitating deprotonation under basic conditions .

Biological Activity

1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is a synthetic organic compound known for its unique structural features, including a chloro group, a nitro group, and a trifluoromethyl group. These characteristics contribute to its potential biological activities, which are critical in various fields such as medicinal chemistry and environmental science.

The compound's molecular formula is with a molecular weight of 253.56 g/mol. Its structure allows for diverse reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| CAS Number | 1417546-04-3 |

| Molecular Formula | C8H3ClF3NO3 |

| Molecular Weight | 253.56 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound more effective in biological environments.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the nitro group is often linked to this activity as it can disrupt microbial cell functions.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been observed in various assays. It may inhibit specific pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against various bacterial strains. Results indicated that derivatives of this compound showed promising results against resistant strains of bacteria, suggesting potential use in antibiotic development.

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a mechanism where the compound may inhibit the signaling pathways involved in inflammation.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The synthesis typically involves multi-step reactions including Claisen-Schmidt condensation methods. Microwave-assisted synthesis has been explored to enhance yield and efficiency.

- Biological Evaluation : In vitro assays have demonstrated that the compound can significantly reduce cell viability in certain cancer cell lines while exhibiting low toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol in academic research?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

Nucleophilic substitution : Reacting 5-chloro-2-nitrobenzaldehyde with trifluoroacetaldehyde under acidic conditions to form the alcohol moiety.

Click chemistry : Utilize azide-alkyne cycloaddition (e.g., Huisgen reaction) to attach functional groups, as demonstrated in similar chloro-nitrophenyl systems .

- Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the trifluoroethanol group.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and isolate via column chromatography.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR :

- The trifluoroethanol group shows characteristic shifts at δ 74.4 ppm (13C, q, J = 31.4 Hz) and δ 4.8–5.2 ppm (1H, OH) .

- Aromatic protons from the chloro-nitrophenyl ring appear as doublets (δ 7.5–8.2 ppm) due to electron-withdrawing substituents .

- IR Spectroscopy :

- O–H stretch at ~3250 cm⁻¹ and C–F stretches at 1100–1250 cm⁻¹ .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+) with accuracy <2 ppm .

Advanced Research Questions

Q. What strategies are effective in optimizing stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure catalysts (e.g., Sharpless epoxidation conditions) to induce asymmetry in the trifluoroethanol moiety .

- Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and optimize reaction pathways .

- Case Study : In analogous systems, adjusting solvent polarity (e.g., DMF vs. THF) improved enantiomeric excess (ee) from 70% to 92% .

Q. How do substituent effects (nitro, chloro, trifluoro) influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : The nitro and chloro groups deactivate the aromatic ring, directing nucleophilic attack to para positions.

- Trifluoroethanol moiety : Enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces stability under strong bases .

- Experimental validation :

- Compare reaction rates with/without substituents using kinetic studies (UV-Vis monitoring at 300 nm).

- Use Hammett plots to quantify substituent effects (σ values: NO₂ = +0.78, Cl = +0.23) .

Q. How can researchers resolve contradictions in spectral data for this compound?

- Methodological Answer :

- Common discrepancies :

- 13C NMR splitting : Trifluoroethanol carbons may show complex splitting due to coupling with 19F. Use DEPT-135 or J-resolved NMR to clarify .

- Mass spectrometry adducts : Sodium or potassium adducts ([M+Na]+, [M+K]+) can lead to misassignment. Validate with high-resolution data .

- Troubleshooting workflow :

Re-purify the compound via recrystallization (ethanol/water).

Cross-validate with alternative techniques (e.g., X-ray crystallography for absolute configuration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.